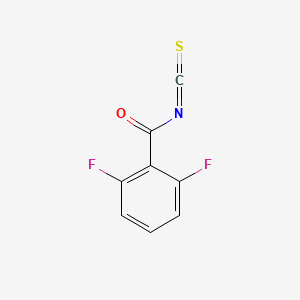

2,6-Difluorobenzoylisothiocyanate

Description

2,6-Difluorobenzoylisothiocyanate (DFBIT) is a fluorinated aromatic compound featuring a benzoyl-isothiocyanate functional group (Ar-C(O)-NCS) with fluorine substituents at the 2 and 6 positions of the benzene ring. Fluorine’s electronegativity and small atomic radius significantly influence the compound’s reactivity, solubility, and stability. Isothiocyanates are widely used in organic synthesis, particularly in forming thioureas via nucleophilic addition with amines . DFBIT’s fluorinated aromatic core may enhance electrophilicity, making it more reactive than non-fluorinated analogs.

Properties

CAS No. |

60230-32-2 |

|---|---|

Molecular Formula |

C8H3F2NOS |

Molecular Weight |

199.18 g/mol |

IUPAC Name |

2,6-difluorobenzoyl isothiocyanate |

InChI |

InChI=1S/C8H3F2NOS/c9-5-2-1-3-6(10)7(5)8(12)11-4-13/h1-3H |

InChI Key |

LDSNFSTYAGNQJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N=C=S)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Analysis of DFBIT and Related Compounds

*Physical state inferred from similar fluorinated aromatics.

Research Findings

Electronic Effects of Fluorine

Fluorine’s electron-withdrawing nature in DFBIT increases the electrophilicity of the isothiocyanate group, accelerating reactions with nucleophiles like amines. This contrasts with 2,6-diisopropylphenol, where bulky substituents hinder reactivity .

Preparation Methods

Reaction Mechanism and Conditions

The process begins with dissolving 2,6-difluorobenzoyl chloride in an anhydrous solvent such as benzene or dichloromethane. Ammonium thiocyanate is introduced under controlled cooling (0–5°C) to mitigate exothermic side reactions. The mixture is stirred for 8–12 hours, allowing complete conversion.

Key parameters include:

-

Solvent selection : Benzene is preferred for its azeotropic properties, facilitating water removal and minimizing hydrolysis of the acyl chloride.

-

Stoichiometry : A 1:1.2 molar ratio of acyl chloride to ammonium thiocyanate ensures excess thiocyanate for maximal conversion.

-

Temperature control : Maintaining subambient temperatures prevents decomposition of the thiocyanate intermediate.

Workup and Isolation

Post-reaction, the mixture is filtered to remove ammonium chloride byproducts. The solvent is evaporated under reduced pressure, yielding a crude product that is purified via recrystallization from hexane or column chromatography. The final product typically achieves >90% purity, with yields averaging 75–85%.

Alternative Pathways: Thiophosgene-Mediated Synthesis

While less common, thiophosgene (CSCl₂) can directly convert 2,6-difluorobenzamide to the target isothiocyanate. This method, though efficient, faces challenges due to thiophosgene’s toxicity and handling difficulties.

Procedure and Optimization

2,6-Difluorobenzamide is suspended in dichloromethane, and thiophosgene is added dropwise at 0°C. The reaction proceeds via nucleophilic attack, releasing ammonia and forming the isothiocyanate.

Critical considerations:

-

Catalytic additives : Triethylamine (0.5–1.0 eq) accelerates the reaction by scavenging HCl, reducing side product formation.

-

Reaction time : Completion within 4–6 hours minimizes degradation.

-

Yield limitations : Due to competing hydrolysis, yields rarely exceed 70% without rigorous moisture exclusion.

Continuous-Flow Reactor Systems

Recent advancements in tubular reactor technology, initially developed for 2,6-difluorobenzoyl isocyanate synthesis, offer potential adaptations for isothiocyanate production.

Process Design

A two-stage tubular reactor system enables continuous mixing of 2,6-difluorobenzoyl chloride and ammonium thiocyanate solutions. Key advantages include:

Q & A

Q. What are the standard synthetic routes for 2,6-Difluorobenzoylisothiocyanate?

Methodological Answer: The synthesis typically involves converting a benzoic acid derivative to an isothiocyanate. For example, methyl 2,6-difluorobenzoate (CAS 13671-00-6) can react with hydroxylamine hydrochloride to form hydroxamic acid intermediates, followed by thiophosgene treatment to introduce the isothiocyanate group . Key steps include:

- Step 1: Nucleophilic substitution with hydroxylamine (65% yield).

- Step 2: Reaction with thiophosgene under controlled pH and temperature.

Q. How should researchers safely handle 2,6-Difluorobenzoylisothiocyanate in the laboratory?

Methodological Answer: While specific safety data for this compound is limited, analogous isothiocyanates (e.g., Fluorescein 5(6)-isothiocyanate) suggest:

- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors .

- First Aid:

Critical Note: No acute toxicity data exists for this compound, but its structural analogs (e.g., phenyl thiocyanate) may release cyanide under extreme conditions .

Advanced Research Questions

Q. What analytical challenges arise in characterizing 2,6-Difluorobenzoylisothiocyanate, and how can they be resolved?

Methodological Answer: Key Challenges:

- NMR Signal Overlap: Fluorine atoms cause complex splitting patterns.

- Purity Verification: Trace thiourea byproducts may form during synthesis.

Solutions:

- 19F NMR: Resolves fluorine coupling constants (e.g., J = 8–12 Hz for ortho-fluorines) .

- HPLC-MS: Detects impurities at ppm levels using reverse-phase C18 columns and ESI-MS in negative ion mode.

Data Contradictions:

Discrepancies in melting points (e.g., 47°C vs. 52°C) across studies may stem from polymorphic forms or hydration states. Thermogravimetric analysis (TGA) is recommended for validation .

Q. How does the electronic effect of fluorine substituents influence the reactivity of 2,6-Difluorobenzoylisothiocyanate?

Methodological Answer: The electron-withdrawing fluorine atoms at the 2- and 6-positions:

- Increase Electrophilicity: Enhances reactivity toward nucleophiles (e.g., amines, thiols).

- Steric Effects: Ortho-fluorines restrict rotational freedom, favoring planar transition states in cycloaddition reactions .

Experimental Validation:

- Kinetic Studies: Compare reaction rates with non-fluorinated analogs (e.g., benzoylisothiocyanate).

- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity .

Q. What are the stability considerations for 2,6-Difluorobenzoylisothiocyanate under varying storage conditions?

Methodological Answer:

- Thermal Stability: Decomposes above 100°C, releasing COS and HF gases. Store at 0–6°C in amber vials .

- Hydrolytic Sensitivity: Reacts with moisture to form thioureas. Use molecular sieves (3Å) in anhydrous solvents like THF or DCM .

Q. How can researchers address contradictions in reported spectral data for 2,6-Difluorobenzoylisothiocyanate?

Methodological Answer: Common Contradictions:

- Discrepant IR carbonyl stretches (1680 cm⁻¹ vs. 1705 cm⁻¹) due to solvent polarity effects.

- Variable 1H NMR shifts for aromatic protons (±0.2 ppm).

Resolution Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.